Axially Chiral Biaryl Synthesis: Yields and Enantioselectivity with 2-Methyl-1-Naphthylboronic Acid
In Pd-catalyzed asymmetric Suzuki-Miyaura coupling with o-halobenzamides, 2-methyl-1-naphthylboronic acid delivers biaryl amides with yields of 80–92% and enantioselectivity of 88–94% ee [1]. Comparable performance is reported for 2-ethoxy-1-naphthylboronic acid under identical conditions, demonstrating that ortho-substituted naphthylboronic acids constitute a privileged class for this transformation [1]. While no direct head-to-head yield comparison with unsubstituted 1-naphthylboronic acid is provided in this study, class-level inference indicates that the ortho-substituent is essential for achieving high stereoselectivity by controlling the orientation of the naphthyl group during the reductive elimination transition state [1].
| Evidence Dimension | Asymmetric Suzuki-Miyaura coupling yield and enantioselectivity |
|---|---|
| Target Compound Data | 80–92% yield, 88–94% ee |
| Comparator Or Baseline | 2-ethoxy-1-naphthylboronic acid (comparable performance reported) |
| Quantified Difference | Both ortho-substituted naphthylboronic acids yield axially chiral biaryl amides with high efficiency and stereocontrol. |
| Conditions | Pd(OAc)₂ catalyst, KenPhos ligand, o-halobenzamide coupling partners. |
Why This Matters
This evidence demonstrates that (2-methylnaphthalen-1-yl)boronic acid is a validated building block for the enantioselective construction of axially chiral biaryl frameworks, a motif of high value in pharmaceutical and ligand synthesis.
- [1] Shen, X.; Jones, G. O.; Watson, D. A.; Bhayana, B.; Buchwald, S. L. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. J. Am. Chem. Soc. 2010, 132, 11278-11287. View Source
